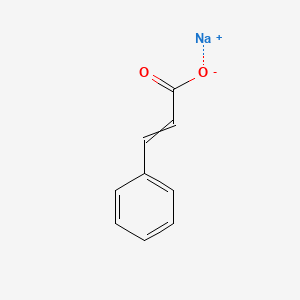
Sodium cinnamate
Overview
Description
Sodium cinnamate is an organic compound with the molecular formula C₉H₇NaO₂. It is the sodium salt form of cinnamic acid, which is a white crystalline compound that is slightly soluble in water and freely soluble in many organic solvents. Cinnamic acid itself is classified as an unsaturated carboxylic acid and occurs naturally in a number of plants. The sodium salt form is often used to enhance the solubility and stability of cinnamic acid in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium cinnamate can be synthesized through several methods. One common method involves the neutralization of cinnamic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where cinnamic acid is dissolved in water and then reacted with an equimolar amount of sodium hydroxide to form the sodium salt.
Industrial Production Methods: On an industrial scale, cinnamic acid sodium salt can be produced by the Perkin reaction, which involves the condensation of benzaldehyde with acetic anhydride in the presence of sodium acetate. The resulting cinnamic acid is then neutralized with sodium hydroxide to form the sodium salt. This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Sodium cinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzaldehyde and benzoic acid.
Reduction: It can be reduced to form hydrocinnamic acid.
Substitution: It can undergo electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or nitric acid.
Major Products:
Oxidation: Benzaldehyde and benzoic acid.
Reduction: Hydrocinnamic acid.
Substitution: Various substituted cinnamic acid derivatives.
Scientific Research Applications
Sodium cinnamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of flavors, fragrances, and cosmetics.
Mechanism of Action
The mechanism of action of cinnamic acid sodium salt involves several pathways:
Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to cell lysis.
Antioxidant Activity: It donates electrons to neutralize free radicals, preventing oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Sodium cinnamate can be compared with other similar compounds, such as:
Benzoic Acid Sodium Salt:
Phenylacetic Acid Sodium Salt: Both compounds have antimicrobial properties, but cinnamic acid sodium salt is more commonly used in the synthesis of pharmaceuticals.
Phenylpropanoic Acid Sodium Salt: Both compounds are used in organic synthesis, but cinnamic acid sodium salt is more versatile due to its unsaturated structure.
Properties
Molecular Formula |
C9H7NaO2 |
|---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
sodium;3-phenylprop-2-enoate |
InChI |
InChI=1S/C9H8O2.Na/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1 |
InChI Key |
DXIHILNWDOYYCH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

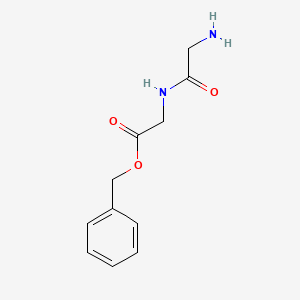
![N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B8797883.png)
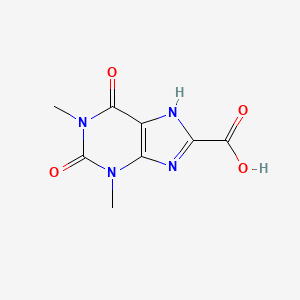
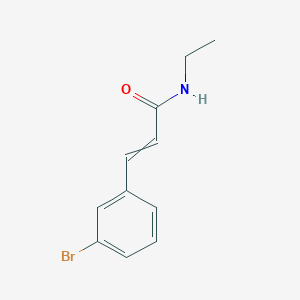



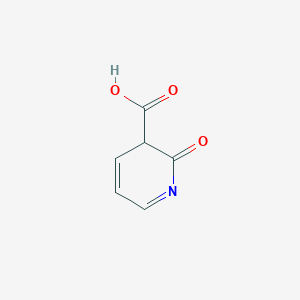
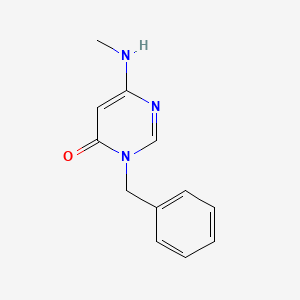
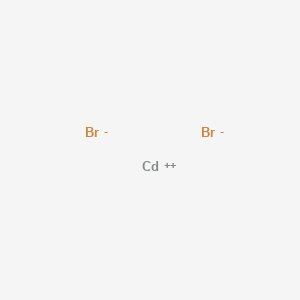
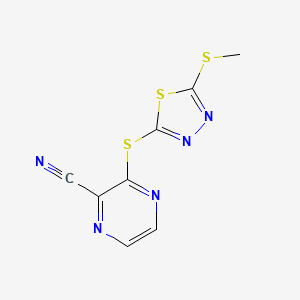
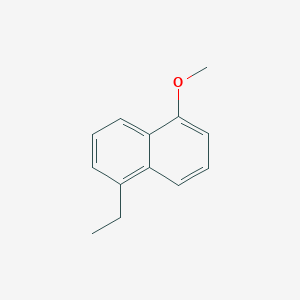

![5-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B8797966.png)
